molecular formula C14H12F3N3S B10924397 1-ethyl-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-ethyl-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10924397
M. Wt: 311.33 g/mol
InChI Key: NWKXTIYCERLCHQ-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that contains a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Cyclization to form the pyrazolo[3,4-b]pyridine core: This step often involves the use of a strong acid or base to promote cyclization.

    Introduction of the ethyl, methyl, thienyl, and trifluoromethyl groups: These substituents can be introduced through various substitution reactions, such as alkylation, acylation, and halogenation.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the design and synthesis of new materials with unique electronic or optical properties.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds, such as:

    1-ETHYL-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    1-ETHYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the thienyl group, which may influence its interactions with molecular targets.

    1-ETHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the methyl group, which may alter its reactivity and stability.

The uniqueness of 1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12F3N3S

Molecular Weight

311.33 g/mol

IUPAC Name

1-ethyl-3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H12F3N3S/c1-3-20-13-12(8(2)19-20)9(14(15,16)17)7-10(18-13)11-5-4-6-21-11/h4-7H,3H2,1-2H3

InChI Key

NWKXTIYCERLCHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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